2-Pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl- is a derivative of pyridinecarboxylic acid. This compound is characterized by the presence of amino, dichloro, and methyl groups attached to the pyridine ring. It is a significant compound in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of 2-pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl- typically involves multi-step organic reactions. One common synthetic route includes the chlorination of 2-pyridinecarboxylic acid followed by amination and methylation reactions. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve large-scale chlorination and amination processes, utilizing advanced chemical reactors and purification systems to produce the compound efficiently .
Analyse Chemischer Reaktionen
2-Pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amines or other reduced forms.
Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new drugs and therapeutic agents.
Industry: It is utilized in the production of herbicides, pesticides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of 2-pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl- include:
2-Pyridinecarboxylic acid, 4-amino-3,5,6-trichloro-, methyl ester: This compound has an additional chlorine atom and is used in similar applications.
Aminopyralid: A pyridine carboxylic acid herbicide with similar structural features and applications in agriculture.
Clopyralid: Another pyridinecarboxylic acid derivative used as a selective herbicide.
The uniqueness of 2-pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
50978-41-1 |
---|---|
Molekularformel |
C7H6Cl2N2O2 |
Molekulargewicht |
221.04 g/mol |
IUPAC-Name |
4-amino-3,5-dichloro-6-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-2-3(8)5(10)4(9)6(11-2)7(12)13/h1H3,(H2,10,11)(H,12,13) |
InChI-Schlüssel |
AHKZKFYWLITUMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=N1)C(=O)O)Cl)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.